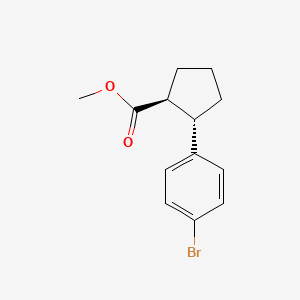
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one: is an organic compound with the molecular formula C10H10BrIO2 and a molecular weight of 368.99 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further substituted with a methoxy group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(2-iodo-4-methoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated phenylpropanones on biological systems.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules .
類似化合物との比較
Comparison: 1-Bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. In contrast, similar compounds like 2-Bromo-1-(4-methoxyphenyl)propan-1-one and 2-Propanone, 1-(4-methoxyphenyl)- contain only one halogen atom, which may result in different reactivity and applications.
特性
分子式 |
C10H10BrIO2 |
|---|---|
分子量 |
368.99 g/mol |
IUPAC名 |
1-bromo-3-(2-iodo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIO2/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
InChIキー |
PPLHLSGQJZNOTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC(=O)CBr)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)




![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)

